Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: Propazine, along with other triazine herbicides, is used in research to analyze their presence and degradation products in seawater and marine sediments .
Methods of Application or Experimental Procedures: The analysis involves the use of solid phase extraction (SPE) and extraction by matrix solid phase dispersion (MSPD). The analysis is carried out using liquid chromatography with tandem mass spectrometry (LC-ESI-MS/MS) .
Results or Outcomes: The methods provided adequate limits of quantification in seawater and marine sediments. The proposed methods were applied to the analysis of the target compounds in seawater samples and marine sediments from a coastal area of Galicia (NW of Spain) .
Specific Scientific Field: Weed Science
Summary of the Application: Propazine is used as a herbicide for grain sorghum. It’s applied to control pigweed in grain sorghum .
Methods of Application or Experimental Procedures: The herbicide is applied preemergence or postemergence. The best time to spray sorghum with propazine is when the weeds are in the very early postemergence stage .
Results or Outcomes: Sorghum was found to be tolerant at all times of application. Atrazine over all trials averaged superior to propazine as an herbicide for grain sorghum .
Specific Scientific Field: Endocrine Disruption Research
Summary of the Application: Propazine, along with atrazine, is studied for its endocrine-disrupting effects .
Methods of Application or Experimental Procedures: Research involves the determination of atrazine and propazine metabolites in human seminal plasma by LC–ESI-MS/MS .
Results or Outcomes: The results suggest bioaccumulation of the target analytes in humans. Untargeted analytes including suspected parent molecules (atrazine and propazine) and other ions were also detected under the working conditions used .
Propazine is a chlorinated triazine herbicide primarily used for controlling broadleaf weeds and annual grasses, particularly in sweet sorghum crops. It functions as a preemergence and postemergence herbicide, applied at planting or shortly thereafter to prevent weed emergence while allowing the crop to grow. Propazine is available in various formulations, including wettable powders, liquids, and water-dispersible granules .
The synthesis of propazine involves the reaction of cyanuric chloride with two equivalents of isopropylamine. This reaction forms the core structure of propazine, which is characterized by its triazine ring and chlorinated substituents. The chemical formula for propazine is C₉H₁₆N₅Cl, with a molecular weight of approximately 229.71 g/mol .
The simplified reaction can be represented as follows:
textCyanuric Chloride + 2 Isopropylamine → Propazine + HCl
Propazine exhibits herbicidal activity through its interference with the photosynthetic process in plants, similar to other triazine herbicides. It acts by inhibiting the electron transport chain in photosystem II, leading to the disruption of photosynthesis and ultimately plant death. Additionally, there are concerns regarding its potential endocrine-disrupting effects, drawing parallels with other triazines like atrazine .
The primary synthesis method for propazine involves:
This method highlights the importance of careful handling due to the reactivity of cyanuric chloride .
Research indicates that propazine may interact with other chemicals in agricultural settings, potentially leading to synergistic or antagonistic effects on both target weeds and non-target organisms. Studies have shown that its structural similarity to other triazine herbicides raises concerns about cumulative toxicity and endocrine disruption effects .
Propazine belongs to a class of chemicals known as triazine herbicides. Other notable compounds in this category include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Atrazine | C₈H₁₁ClN₄ | Widely used; known for endocrine disruption potential. |
| Simazine | C₈H₁₁ClN₄ | Similar mechanism; often used in non-crop areas. |
| Terbuthylazine | C₉H₁₂ClN₅ | More selective; lower toxicity profile compared to others. |
While sharing a common mechanism of action with these compounds, propazine's specific applications and regulatory status distinguish it within the triazine family. It is classified as slightly toxic under EPA guidelines, which influences its use and handling practices in agricultural settings .
Propazine exhibits moderate persistence in aerobic soil environments, with degradation half-lives ranging from 12 to 24 weeks in nonsterile loamy sand and 8 to 12 weeks in sterile loamy sand [1]. Microbial activity is a critical driver of degradation, as evidenced by the 58% bound residues and 31% hydroxy-propazine formation observed after one year in metabolism studies [1]. Under anaerobic conditions, degradation slows significantly, with half-lives extending to 69–1,240 days, depending on soil organic carbon content and redox potential [4].
The primary degradation pathway involves hydroxylation at the 2-position, yielding hydroxy-propazine, which accounts for 14–16% of applied radioactivity after 12 weeks [1]. Bound residues, likely formed through covalent bonding to humic acids, constitute 35% of the initial application after 12 weeks, increasing to 58% after one year [1]. These residues exhibit limited bioavailability but may contribute to long-term soil retention.
Table 1: Propazine Degradation Half-Lives in Soil
| Condition | Half-Life (Weeks) | Source |
|---|---|---|
| Aerobic (nonsterile) | 12–24 | [1] [4] |
| Aerobic (sterile) | 8–12 | [1] |
| Anaerobic | 69–1,240 days | [4] |
Propazine’s mobility is strongly influenced by soil texture and organic matter content. Freundlich adsorption coefficients (Kads) range from 0.34 to 3.19 across eight soil types, with Koc values of 65–268 L/kg, classifying it as moderately mobile [1] [4]. Sandy soils with low organic carbon (<1%) show the highest leaching potential, while clay-rich soils reduce mobility due to increased surface area and cation exchange capacity [4].
Batch equilibrium studies reveal that hydroxy-propazine, the major metabolite, is less mobile (Koc: 276–2,163 L/kg), though its formation does not fully mitigate parent compound mobility [1]. Field dissipation data indicate propazine remains predominantly in the upper 15 cm of soil, but leaching to depths of 60 cm has been documented in coarse-textured agricultural soils [4].
Table 2: Adsorption Parameters Across Soil Types
| Soil Type | Kads (mL/g) | Koc (L/kg) | |
|---|---|---|---|
| Loamy Sand | 0.67–3.19 | 65–268 | [1] [4] |
| Silt Loam | 1.42–2.05 | 98–145 | [4] |
| Clay | 20.5 | 363 | [4] |
Propazine reaches surface waters primarily through runoff, with modeled edge-of-field concentrations exceeding 1.0 ppm in high-rainfall scenarios [1] [4]. Its low vapor pressure (2.9 × 10⁻⁸ Torr) minimizes volatilization, making aqueous transport the dominant pathway [1]. Groundwater contamination is prevalent in regions with permeable soils; monitoring data from the U.S. EPA’s Water Quality Portal detected propazine in 15% of sampled aquifers at concentrations up to 0.5 ppm [4].
Hydrolysis plays a negligible role in aquatic systems, with <5% degradation observed after 30 days at pH 5–9 [1]. However, adsorption to suspended sediments can enhance degradation via surface-catalyzed reactions, reducing aqueous half-lives to 40–60 days in turbid water [2].
Half-life variability across environmental matrices is substantial:
These values reflect propazine’s recalcitrance in anaerobic environments and its sensitivity to microbial activity in aerobic zones. Climate variables, particularly temperature and precipitation, further modulate degradation rates, with colder regions exhibiting extended persistence [4].
Adsorption studies using engineered nanomaterials demonstrate propazine’s affinity for carbon nanoparticles (maximum adsorption: 106 mg/g at pH 6) over metal oxides like Fe₂O₃ (22 mg/g) [2]. Hydrogen bonding between propazine’s triazine ring and surface functional groups governs this interaction, with adsorption capacity decreasing by 30–40% at pH 8 due to deprotonation of hydroxyl groups on adsorbents [2].
Polymeric sorbents functionalized with carboxyl groups exhibit exceptional propazine removal efficiency (94% in fixed-bed columns), leveraging hydrogen bonds and π-π interactions [3]. Desorption studies using ethanol achieve 93–97% recovery, though repeated cycles reduce capacity by 20% after three uses [3].
Table 3: Adsorption Capacities of Select Materials
| Material | Adsorption (mg/g) | pH | |
|---|---|---|---|
| Carbon Nanoparticles | 106 | 6 | [2] |
| Fe₂O₃ Nanoparticles | 22 | 6 | [2] |
| Poly(divinylbenzene) | 67.1 | 7 | [3] |
The biodegradation of propazine in soil environments is primarily mediated by diverse microbial communities that have evolved specific metabolic capabilities to utilize this s-triazine herbicide as a carbon and nitrogen source. Research has identified several key microbial strains and communities that demonstrate significant propazine degradation potential.
Mixed Microbial Communities
Studies of propazine-contaminated farmland soils have revealed the presence of specialized microbial communities capable of achieving remarkable degradation efficiency. In one comprehensive study, a microbial community was identified that could degrade approximately 94% of applied propazine within 11 days of incubation when the soil was treated with 10 mg/kg propazine as the initial concentration. This degradation process was accompanied by increased microbial biomass and enhanced activities of soil enzymes, indicating the active participation of the microbial community in propazine metabolism.
Rhodococcus Species
Rhodococcus strains have emerged as particularly efficient propazine degraders. Rhodococcus strain B-30 has been extensively studied for its ability to degrade multiple s-triazine herbicides, including propazine. This strain demonstrates complete degradation of propazine through N-dealkylation reactions, producing deethylatrazine and deisopropylatrazine as primary metabolites. The degradation genes in Rhodococcus strain B-30 are encoded on plasmids, which facilitates horizontal gene transfer and the spread of degradative capabilities among bacterial populations.
Actinobacteria
Members of the Actinobacteria phylum, particularly Arthrobacter aurescens TC1, have shown exceptional s-triazine degradation capabilities. This strain contains six copies of the trzN gene on its plasmid pTC1, which may contribute to higher expression levels of the triazine hydrolase enzyme. The presence of multiple gene copies enhances the strain's ability to process high concentrations of s-triazine compounds, making it one of the most efficient degraders described in the literature.
Gram-positive Bacteria
Nocardioides species represent another important group of propazine-degrading bacteria. These organisms possess trzN genes that encode triazine hydrolases with broad substrate specificity, allowing them to metabolize various s-triazine compounds, including propazine. The amino acid sequence variations in TrzN enzymes from different Nocardioides strains result in different substrate specificities, with some strains showing enhanced activity toward specific s-triazine compounds.
Community Dynamics
Denaturing gradient gel electrophoresis (DGGE) analysis of propazine-exposed soil samples has revealed dynamic changes in microbial community composition. The presence of propazine leads to reduced microbial diversity (Shannon diversity index decreasing from 3.325 to 2.78) but increased abundance of specific degradative strains. This selective pressure results in the enrichment of propazine-degrading bacteria while potentially suppressing sensitive species.
Rhodococcus strain B-30 represents a well-characterized model organism for understanding propazine degradation mechanisms. This strain demonstrates remarkable versatility in metabolizing various s-triazine herbicides through plasmid-encoded enzymatic pathways.
Metabolic Pathway Overview
The degradation of propazine by Rhodococcus strain B-30 follows a sequential N-dealkylation pathway. The primary mechanism involves the removal of alkyl groups from the amino substituents of the s-triazine ring, producing deethylatrazine and deisopropylatrazine as the major metabolites. These N-dealkylated products retain the chlorine substituent at the C-2 position and can undergo further metabolic transformation.
Enzyme Systems
The degradative enzymes in Rhodococcus strain B-30 are encoded by genes located on a 77-kb plasmid. The enzymatic system includes triazine hydrolases with broad substrate specificity, allowing the strain to metabolize not only propazine but also related s-triazine herbicides such as atrazine, simazine, and cyanazine. The presence of these genes on a plasmid enables horizontal gene transfer, facilitating the spread of degradative capabilities to other bacterial strains.
Plasmid Stability and Gene Expression
The propazine-degrading phenotype in Rhodococcus strain B-30 is unstable when the organism is serially transferred on nutrient media. Loss of the 77-kb plasmid results in the simultaneous loss of the ability to metabolize propazine and other s-triazine herbicides. This plasmid instability suggests that the degradative genes may impose a metabolic burden on the host organism in the absence of selective pressure from s-triazine substrates.
Metabolite Fate
The N-dealkylated metabolites produced by Rhodococcus strain B-30 are typically not further degraded by this strain, indicating that complete mineralization of propazine requires additional microbial partners or alternative metabolic pathways. The accumulation of deethylatrazine and deisopropylatrazine suggests that these compounds may serve as substrates for other microbial community members capable of further metabolic transformation.
Environmental Significance
The broad substrate specificity of Rhodococcus strain B-30 makes it particularly valuable for bioremediation applications. The strain's ability to degrade multiple s-triazine herbicides simultaneously suggests its potential utility in treating contaminated environments where multiple herbicide residues are present. However, the plasmid-encoded nature of the degradative genes may limit the strain's long-term stability in field applications without continued selective pressure.
The enzymatic degradation of propazine involves a complex network of hydrolytic and oxidative enzymes that systematically dismantle the s-triazine ring structure and its substituents. Understanding these enzymatic mechanisms is crucial for comprehending the biochemical basis of propazine biodegradation.
Triazine Hydrolases
The primary enzymes responsible for initiating propazine degradation are triazine hydrolases, which belong to the amidohydrolase superfamily. Two main classes of triazine hydrolases are involved in propazine metabolism: AtzA-type enzymes (primarily found in Gram-negative bacteria) and TrzN-type enzymes (predominantly found in Gram-positive bacteria).
TrzN enzymes demonstrate particularly broad substrate specificity, capable of hydrolyzing various s-triazine compounds including propazine. These enzymes require zinc as a cofactor and function as monomeric proteins with a molecular weight of approximately 53,000 Da. The active site of TrzN uniquely positions threonine 325 in place of the conserved aspartate that typically ligates the metal in other amidohydrolase superfamily members, contributing to its distinctive substrate specificity.
Sequential Hydrolytic Steps
The complete mineralization of propazine requires a series of enzymatic steps that follow a defined metabolic pathway. The upper pathway enzymes (AtzA/TrzN, AtzB, AtzC) convert propazine and related s-triazine compounds to cyanuric acid, while the lower pathway enzymes (AtzD/TrzD, AtzE, AtzF) mineralize cyanuric acid to ammonia and carbon dioxide.
AtzB (hydroxyatrazine ethylaminohydrolase) catalyzes the deamination of hydroxylated s-triazine intermediates, producing N-alkylammelide compounds. AtzC (N-isopropylammelide isopropylaminohydrolase) further processes these intermediates to yield cyanuric acid, which serves as the central intermediate for complete mineralization.
Cyanuric Acid Degradation
The mineralization of cyanuric acid represents a critical step in the complete biodegradation of propazine. Cyanuric acid hydrolase (AtzD or TrzD) catalyzes the hydrolytic ring-opening of cyanuric acid to produce biuret. This enzyme belongs to a rare protein family that includes only cyanuric acid hydrolase and barbiturase, with a unique protein fold that distinguishes it from other hydrolytic enzymes.
Following ring opening, biuret is hydrolyzed by AtzE to produce allophanate, which is subsequently converted to ammonia and carbon dioxide by AtzF. Recent studies have confirmed that the pathway proceeds through allophanate rather than urea, correcting earlier misconceptions about the cyanuric acid degradation mechanism.
Oxidative Enzymes
In addition to hydrolytic enzymes, oxidative enzymes play important roles in propazine biodegradation. Catalase, dehydrogenase, and phenol oxidase activities are stimulated by propazine exposure, indicating their involvement in the degradation process. These enzymes may participate in the oxidation of intermediate metabolites or provide cellular protection against oxidative stress generated during the degradation process.
Enzyme Regulation and Induction
The expression of triazine-degrading enzymes is subject to complex regulatory mechanisms. The genes encoding the upper pathway enzymes (atzABC or trzN-atzBC) are typically constitutively expressed or induced by substrate availability. In contrast, the lower pathway genes (atzDEF) are regulated by nitrogen availability and the presence of cyanuric acid.
Studies using transcriptional fusions have demonstrated that atzD gene expression is inducible by cyanuric acid but not by atrazine, indicating that the lower pathway enzymes are specifically regulated by their immediate substrate rather than the parent s-triazine compound.
The molecular mechanisms underlying propazine biodegradation involve complex patterns of gene expression that respond to environmental conditions and substrate availability. Understanding these regulatory mechanisms is essential for predicting and optimizing biodegradation processes in natural and engineered systems.
Transcriptional Regulation
The degradation of propazine involves the coordinated expression of multiple genes organized in both clustered and dispersed arrangements. In Pseudomonas sp. strain ADP, the atzDEF genes are organized in an operon structure downstream of a lysR-type transcriptional regulator, allowing for coordinated expression of the lower pathway enzymes. The upper pathway genes (atzABC) are typically expressed independently, suggesting different regulatory mechanisms for the two phases of s-triazine degradation.
Gene Induction Mechanisms
Tracking the transcript levels of degradative genes AtzB, AtzC, and TrzN in propazine-exposed soil samples has revealed that these genes are induced by propazine exposure and play crucial roles in the degradation process. The induction kinetics suggest that gene expression responds rapidly to substrate availability, with maximum expression occurring within hours of propazine exposure.
The trzN gene shows particularly interesting expression patterns, with multiple copies present in some strains potentially providing enhanced expression levels. In Arthrobacter aurescens TC1, the presence of six copies of trzN on plasmid pTC1 may contribute to the exceptionally high s-triazine degradation rates observed in this strain.
Nitrogen Regulation
The expression of s-triazine degradative genes is closely linked to cellular nitrogen status. The lower pathway genes (atzDEF) are induced by nitrogen starvation and the presence of cyanuric acid, reflecting their role in nitrogen acquisition from s-triazine substrates. This regulation ensures that the energetically costly process of cyanuric acid mineralization is activated only when nitrogen is limiting and suitable substrates are available.
Stress Response Integration
Gene expression during propazine degradation is integrated with broader cellular stress responses. The presence of propazine induces changes in the expression of genes involved in oxidative stress response, membrane transport, and energy metabolism. These changes reflect the cellular adaptations required to cope with the potentially toxic effects of propazine and its metabolites while maintaining efficient degradation activity.
Horizontal Gene Transfer
The organization of s-triazine degradative genes on plasmids facilitates horizontal gene transfer and the rapid spread of degradative capabilities among bacterial populations. The detection of highly conserved atz genes across diverse bacterial genera suggests that horizontal gene transfer has played a major role in the evolution and distribution of s-triazine degradation capabilities.
Evolutionary Adaptation
The rapid evolution of s-triazine degradation capabilities in bacterial populations represents a remarkable example of evolutionary adaptation to anthropogenic compounds. The high sequence identity (>99%) of atz genes from geographically distinct bacterial isolates suggests recent horizontal gene transfer events, possibly driven by the widespread use of s-triazine herbicides over the past several decades.
The presence of propazine in soil environments exerts significant influences on microbial activity and biomass, with effects ranging from stimulation of specific degradative communities to potential inhibition of sensitive microbial populations.
Microbial Biomass Response
Studies of propazine-contaminated soils have demonstrated significant increases in microbial biomass during the degradation process. The addition of propazine to soil systems typically results in an initial increase in microbial biomass carbon (MBC) and nitrogen (MBN) as degradative microorganisms proliferate in response to the available substrate. This biomass increase is accompanied by enhanced metabolic activity, as evidenced by increased soil respiration and enzyme activities.
The microbial biomass response to propazine exposure exhibits temporal dynamics, with maximum biomass accumulation typically occurring during the most active phase of degradation. As propazine concentrations decline, microbial biomass may stabilize or decrease, depending on the availability of alternative carbon and nitrogen sources.
Enzyme Activity Stimulation
Propazine exposure leads to significant stimulation of key soil enzymes involved in carbon, nitrogen, and oxidative metabolism. Catalase activity is consistently stimulated by propazine exposure, reflecting the increased oxidative stress associated with xenobiotic metabolism and the cellular response to reactive oxygen species. This stimulation serves a protective function, helping to maintain cellular integrity during the degradation process.
Dehydrogenase activity, a general indicator of microbial metabolic activity, shows marked increases in propazine-treated soils. This stimulation reflects the enhanced metabolic activity of degradative microorganisms and their utilization of propazine as a carbon and energy source. The magnitude of dehydrogenase stimulation often correlates with the rate and extent of propazine degradation.
Phenol oxidase activity is also stimulated by propazine exposure, suggesting the involvement of oxidative enzymes in the degradation process. These enzymes may participate in the oxidation of intermediate metabolites or contribute to the detoxification of potentially harmful degradation products.
Community Structure Changes
The introduction of propazine into soil systems results in significant changes in microbial community structure and diversity. DGGE analysis of bacterial communities in propazine-treated soils reveals alterations in community composition, with reduced overall diversity but increased abundance of specific degradative taxa. The Shannon diversity index typically decreases from approximately 3.3 to 2.8, indicating a shift toward a more specialized community structure.
These community changes reflect the selective pressure imposed by propazine, favoring microorganisms with appropriate degradative capabilities while potentially suppressing sensitive species. The resulting community structure is characterized by the dominance of Actinobacteria, Proteobacteria, and other phyla known to harbor s-triazine degradative capabilities.
Functional Diversity
While taxonomic diversity may decrease in propazine-treated soils, functional diversity related to xenobiotic degradation typically increases. The expression of genes involved in s-triazine metabolism, oxidative stress response, and cellular protection is enhanced, reflecting the specialized metabolic capabilities required for propazine utilization.
Long-term Soil Health
The long-term effects of propazine exposure on soil microbial communities depend on factors such as concentration, frequency of application, and soil characteristics. In soils with established degradative communities, propazine may be rapidly metabolized with minimal long-term effects on community structure. However, in soils lacking appropriate degradative capabilities, propazine persistence may result in prolonged alterations to microbial community composition and function.
Metabolic Quotient Changes
The metabolic quotient (respiratory quotient) typically increases in propazine-treated soils, indicating enhanced metabolic activity per unit of microbial biomass. This increase reflects the energetic demands of xenobiotic metabolism and the cellular stress associated with propazine exposure. The magnitude of the metabolic quotient increase often correlates with the toxicity of propazine and its metabolites to the microbial community.
Spatial Heterogeneity
The effects of propazine on soil microbial communities exhibit spatial heterogeneity, with the most pronounced changes occurring in microsites with high propazine concentrations. This heterogeneity reflects the patchy distribution of propazine in soil and the localized nature of microbial responses to chemical stressors.
Health Hazard;Environmental Hazard